molecular formula C13H11Cl2N5 B15298378 N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

Katalognummer: B15298378
Molekulargewicht: 308.16 g/mol
InChI-Schlüssel: MNIDLJJYVCXSJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine is a chemical compound with the molecular formula C13H11Cl2N5. It is known for its unique structure, which combines a dichlorophenyl group with a purine base.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine typically involves the reaction of 2,4-dichlorophenylethylamine with a purine derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the dichlorophenyl group and the purine base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wirkmechanismus

The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine is unique due to its combination of a dichlorophenyl group with a purine base, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C13H11Cl2N5

Molekulargewicht

308.16 g/mol

IUPAC-Name

N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine

InChI

InChI=1S/C13H11Cl2N5/c14-9-2-1-8(10(15)5-9)3-4-16-12-11-13(18-6-17-11)20-7-19-12/h1-2,5-7H,3-4H2,(H2,16,17,18,19,20)

InChI-Schlüssel

MNIDLJJYVCXSJL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)CCNC2=NC=NC3=C2NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.